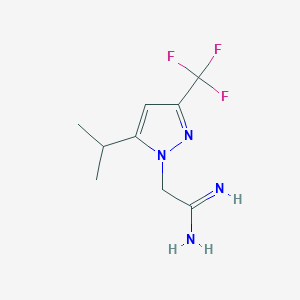
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is an organic compound with a complex structure that includes a pyrazole ring substituted with isopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the reaction of 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with acetimidamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide include other pyrazole derivatives with different substituents. Examples include:
- 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole
- 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13F3N4 |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H13F3N4/c1-5(2)6-3-7(9(10,11)12)15-16(6)4-8(13)14/h3,5H,4H2,1-2H3,(H3,13,14) |
InChI Key |
FNILJBDWZIQOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC(=N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















